1-Bromo-2-phenylheptane
Description
1-Bromo-2-phenylheptane is a brominated alkane derivative featuring a seven-carbon chain (heptane) with a bromine atom at the first carbon and a phenyl group substituted at the second carbon. This structure positions it as a hybrid molecule combining aliphatic and aromatic properties, making it valuable in organic synthesis for applications such as alkylation reactions or as a precursor in the synthesis of complex aromatic systems. Its reactivity is influenced by the primary bromine (C1) and the steric/electronic effects of the adjacent phenyl group (C2).
Properties
Molecular Formula |
C13H19Br |
|---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
1-bromoheptan-2-ylbenzene |
InChI |
InChI=1S/C13H19Br/c1-2-3-5-10-13(11-14)12-8-6-4-7-9-12/h4,6-9,13H,2-3,5,10-11H2,1H3 |
InChI Key |
PJBXTWDRVTXNKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CBr)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
1-Bromo-2-phenylheptane can be synthesized through several methods:
-
Free Radical Halogenation: : This method involves the substitution of a hydrogen atom on the heptane chain with a bromine atom. The reaction typically requires the presence of light to initiate the formation of free radicals. For example: [ \text{C}7\text{H}{15}\text{Br} + \text{Br}_2 \xrightarrow{\text{light}} \text{C}7\text{H}{14}\text{Br}_2 + \text{HBr} ]
-
Allylic Bromination: : This method uses N-bromosuccinimide (NBS) in the presence of light to achieve bromination at the allylic position. This reaction is favored due to the resonance stabilization of the allylic radical .
Chemical Reactions Analysis
1-Bromo-2-phenylheptane undergoes various types of chemical reactions:
-
Nucleophilic Substitution: : This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN). The major products formed depend on the nucleophile used.
-
Elimination Reactions: : Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2-phenyl-1-heptene.
-
Oxidation and Reduction: : While less common, this compound can also participate in oxidation and reduction reactions under specific conditions .
Scientific Research Applications
1-Bromo-2-phenylheptane has several applications in scientific research:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful for constructing carbon-carbon bonds and introducing functional groups.
-
Pharmaceutical Research: : This compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
-
Material Science: : It is used in the preparation of polymers and other materials with specific properties .
Mechanism of Action
The mechanism by which 1-Bromo-2-phenylheptane exerts its effects is primarily through its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The phenyl group can also participate in resonance stabilization, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison Table
Key Differences and Implications
Chain Length and Physical Properties :
- Longer chains (e.g., 1-Bromo-7-phenylheptane) exhibit higher boiling points and lipophilicity compared to shorter analogs like 1-Bromo-4-phenylbutane .
- This compound’s intermediate chain length balances solubility in organic solvents and stability in reactions.
Substituent Position and Reactivity: Bromine at C1 (primary) in this compound facilitates SN2 reactions, whereas bromine on aromatic rings (e.g., 1-(4-Bromo-2-fluorophenyl)pentan-1-one) undergoes electrophilic substitution .
Functional Group Diversity :
- Compounds like 1-(4-Bromo-2-fluorophenyl)pentan-1-one include ketones and halogenated aromatics, enabling applications in pharmaceuticals or materials science, unlike purely aliphatic bromides .
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